N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Description
The compound N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide is a thienopyrazole-benzamide hybrid characterized by a 3-methylphenyl group attached to the pyrazole ring and a para-trifluoromethyl-substituted benzamide moiety. This structure combines a heterocyclic core (thieno[3,4-c]pyrazole) with a lipophilic trifluoromethyl group, which may enhance membrane permeability and target binding affinity.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c1-12-3-2-4-15(9-12)26-18(16-10-28-11-17(16)25-26)24-19(27)13-5-7-14(8-6-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVCAMYRYBHCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate starting materials such as 3-methylphenylhydrazine and thiophene derivatives. The trifluoromethylbenzamide moiety is then introduced through nucleophilic substitution reactions, often using reagents like trifluoromethylbenzoyl chloride. The reaction conditions usually involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Thienopyrazole Derivatives
Key structural variations among analogs include substitutions on the phenyl ring attached to the pyrazole and the position of the trifluoromethyl group on the benzamide moiety. Below is a comparative analysis:
Table 1: Structural Comparison of Thienopyrazole-Benzamide Derivatives
Key Observations:
Phenyl Ring Modifications: The target compound features a 3-methylphenyl group, while analogs may have 2,3-dimethylphenyl () or 4-fluorophenyl () substitutions. The 4-fluorophenyl derivative () introduces electronegativity, which may enhance hydrogen bonding or reduce oxidative metabolism .
Benzamide Substituent Position :
- The para-trifluoromethyl group in the target compound contrasts with meta-trifluoromethyl () or ortho-trifluoromethyl () positions. Para-substitution often maximizes steric accessibility for target interactions, while meta/ortho positions may induce conformational strain .
- The morpholine-sulfonyl group in introduces polar sulfonamide functionality, likely improving aqueous solubility compared to trifluoromethyl .
Antimicrobial Activity (Thieno[2,3-d]pyrimidin Analogs)
highlights 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b), a structurally distinct thienopyrimidin derivative with demonstrated antimicrobial activity. While the core differs (pyrimidin vs. pyrazole), the shared trifluoromethylphenoxy and benzamide motifs suggest:
- Lipophilicity : The trifluoromethyl group enhances membrane penetration, critical for antimicrobial efficacy .
- Target Selectivity : Pyrimidin derivatives may target bacterial dihydrofolate reductase, whereas pyrazoles could modulate kinase or protease activity .
Agrochemical Relevance
lists N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (flutolanil), a fungicide with structural similarities to the target compound.
Physicochemical Properties
- Molecular Weight : The morpholine-sulfonyl analog () has a higher molecular weight (488.55 g/mol) due to the sulfonyl group, which may reduce blood-brain barrier penetration compared to trifluoromethyl analogs .
- Solubility : Polar substituents (e.g., morpholine-sulfonyl) enhance water solubility, whereas trifluoromethyl groups increase lipid solubility .
Biological Activity
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the thienopyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with a trifluoromethylbenzamide group and a 3-methylphenyl moiety. The chemical formula is , and its IUPAC name reflects its complex structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.40 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This can be achieved through the cyclization of appropriate precursors under specific conditions.
- Introduction of the Trifluoromethyl Group : This step often involves electrophilic aromatic substitution reactions.
- Final Coupling : The final product is obtained through amide bond formation with the benzamide derivative.
Antitumor Activity
Research has shown that thienopyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in cell proliferation.
- Case Study : A study evaluated a series of thienopyrazole derivatives for their ability to inhibit BRAF(V600E) and EGFR kinases. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .
Anti-inflammatory Activity
Thienopyrazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Mechanism : The anti-inflammatory activity is often attributed to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammation .
Antimicrobial Activity
The antimicrobial properties of thienopyrazole derivatives have been explored in various studies. These compounds have shown efficacy against both bacterial and fungal pathogens.
- Evaluation : In vitro assays have demonstrated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrazole derivatives. Modifications at various positions on the thieno[3,4-c]pyrazole core can significantly influence their pharmacological properties.
| Modification Position | Effect on Activity |
|---|---|
| 2-position | Enhances antitumor activity |
| 4-position | Increases anti-inflammatory effects |
| Trifluoromethyl group | Improves solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
